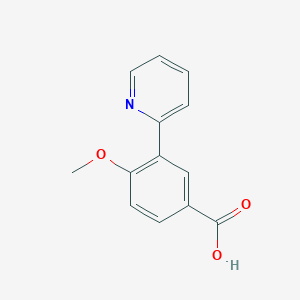![molecular formula C8H11NS B1416536 3-[(Methylsulfanyl)methyl]aniline CAS No. 90607-33-3](/img/structure/B1416536.png)
3-[(Methylsulfanyl)methyl]aniline
Vue d'ensemble
Description
“3-[(Methylsulfanyl)methyl]aniline” is a chemical compound with the CAS Number: 90607-33-3 . It has a molecular weight of 153.25 and is typically in liquid form .
Synthesis Analysis
The synthesis of anilines, including “3-[(Methylsulfanyl)methyl]aniline”, involves various methods and applications, covering both classical and modern approaches . An efficient method for methylation of anilines with methanol has been reported, which involves cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
Molecular Structure Analysis
The molecular structure of “3-[(Methylsulfanyl)methyl]aniline” can be represented by the InChI Code: 1S/C8H11NS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3 .
Chemical Reactions Analysis
Arenediazonium salts, which can be formed by the reaction of an aromatic amine with nitrous acid at 0–5°C, are often used to prepare a wide variety of aromatic compounds . The reaction of N-tosyl-2-(cyclo)(alken-2-yl)anilines in the DMSO/SOCl2 system results in the formation of methylsulfanyl (cyclo)alkyl products .
Physical And Chemical Properties Analysis
“3-[(Methylsulfanyl)methyl]aniline” is a liquid at room temperature . It has a molecular weight of 153.25 . The compound is typically stored at room temperature .
Applications De Recherche Scientifique
Organic Synthesis
- Liu, Zheng, and Wu (2017) developed a method for facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones using anilines as the aryl source. This method efficiently generates sulfonated oxindoles, crucial in pharmaceuticals and agrochemicals (Liu, Zheng, & Wu, 2017).
Chemical Reactions
- Erkin and Ramsh (2014) explored a domino reaction involving substituted anilines, resulting in the formation of various aniline derivatives. This research contributes to the development of new chemical compounds and potential applications in drug synthesis (Erkin & Ramsh, 2014).
Environmental Applications
- Liu et al. (2002) isolated a strain capable of degrading aniline and its derivatives, highlighting the environmental significance of aniline compounds in bioremediation and wastewater treatment (Liu et al., 2002).
Spectroscopy and Material Science
- Richards et al. (2015) studied the structure and spectroscopic properties of N,S-coordinating aniline derivatives, which have implications in materials science and molecular engineering (Richards et al., 2015).
Catalysis and Chemical Processes
- Bruneau‐Voisine et al. (2017) investigated the mono-N-methylation of anilines, demonstrating the role of manganese pincer-complex in catalysis. This research is significant in the field of catalytic processes and chemical manufacturing (Bruneau‐Voisine et al., 2017).
Polymer Science
- Şenkul et al. (2012) focused on the synthesis and characterization of aniline-co-3-methyl thiophene copolymer, emphasizing its applications in conducting materials and polymer science (Şenkul et al., 2012).
Advanced Materials
- Vezzu et al. (2010) explored the electroluminescence applications of aniline derivatives in the production of highly luminescent platinum complexes, relevant in the development of advanced materials for electronic devices (Vezzu et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
3-(methylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWZLHQZGDKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Methylsulfanyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



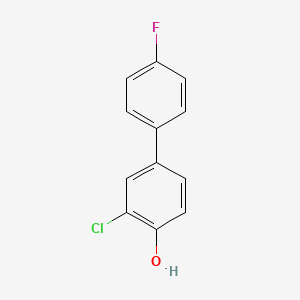
![3-[(3-Chlorophenyl)methoxy]-4-methylaniline](/img/structure/B1416455.png)
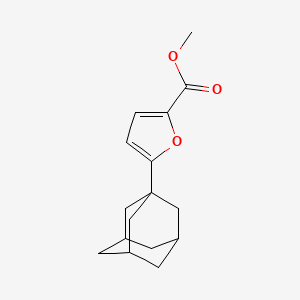

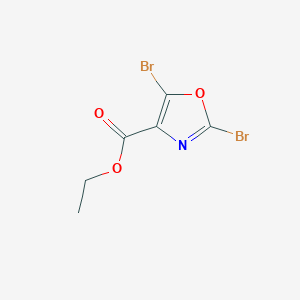
![2-chloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide](/img/structure/B1416466.png)
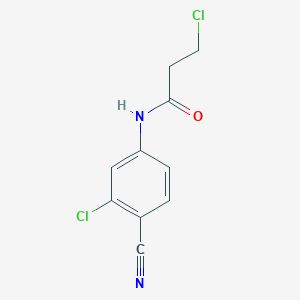
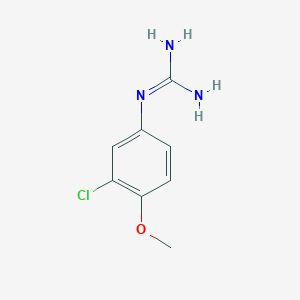
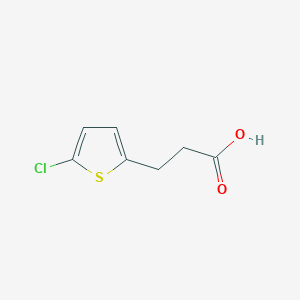
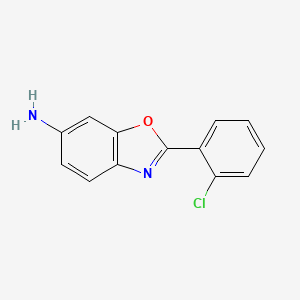
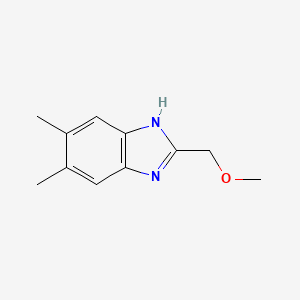
![(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile](/img/structure/B1416474.png)
![Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1416475.png)
